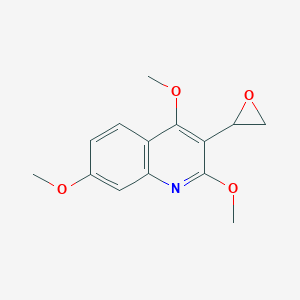
2,4,7-Trimethoxy-3-(oxiran-2-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,7-Trimethoxy-3-(oxiran-2-yl)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with three methoxy groups at positions 2, 4, and 7, and an oxirane (epoxide) ring at position 3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trimethoxy-3-(oxiran-2-yl)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Oxirane Ring: The oxirane ring can be introduced by reacting the quinoline derivative with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, may also be employed.
化学反应分析
Types of Reactions
2,4,7-Trimethoxy-3-(oxiran-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2,4,7-Trimethoxy-3-(oxiran-2-yl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 2,4,7-Trimethoxy-3-(oxiran-2-yl)quinoline involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent adducts with proteins and DNA. This can result in the modulation of various cellular processes, including enzyme activity and gene expression.
相似化合物的比较
Similar Compounds
2,4,7-Trimethoxyquinoline: Lacks the oxirane ring but shares the same quinoline core with methoxy groups.
3-(Oxiran-2-yl)quinoline: Lacks the methoxy groups but has the oxirane ring and quinoline core.
2,4-Dimethoxy-3-(oxiran-2-yl)quinoline: Similar structure with one less methoxy group.
Uniqueness
2,4,7-Trimethoxy-3-(oxiran-2-yl)quinoline is unique due to the presence of both the oxirane ring and three methoxy groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
属性
CAS 编号 |
827303-69-5 |
|---|---|
分子式 |
C14H15NO4 |
分子量 |
261.27 g/mol |
IUPAC 名称 |
2,4,7-trimethoxy-3-(oxiran-2-yl)quinoline |
InChI |
InChI=1S/C14H15NO4/c1-16-8-4-5-9-10(6-8)15-14(18-3)12(11-7-19-11)13(9)17-2/h4-6,11H,7H2,1-3H3 |
InChI 键 |
FDPODOAHFHIDKJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=C(C(=N2)OC)C3CO3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















